(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid
Description
Properties
IUPAC Name |
(3S)-5-methyl-3-[[[(2S)-pyrrolidine-2-carbonyl]amino]methyl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)6-10(7-12(16)17)8-15-13(18)11-4-3-5-14-11/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIDAZKHBURCB-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)[C@@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the hexanoic acid chain. The formamido group is then introduced through a formylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Properties
The compound’s closest analogs differ in heterocyclic ring type (pyrrolidine vs. piperidine), substitution patterns, and stereochemistry. Key comparisons are summarized below:
*Assumed formula based on analogs; †Calculated from molecular formula.
Key Observations:
- Substituent Effects : The 4-methylpyrrolidine analog (CAS 1909293-59-9) exhibits enhanced hydrophobicity compared to the target compound, which may influence membrane permeability .
- Stereochemistry : The (3RS,4RS) configuration in CAS 1909293-59-9 introduces diastereomerism, which could lead to divergent biological activity compared to the (3S,2S) target .
- Salt Forms : Hydrochloride salts (e.g., CymitQuimica’s compounds) improve aqueous solubility, critical for in vivo applications .
Physicochemical and Functional Insights
- Solubility : Hydrochloride salts (e.g., CymitQuimica’s products) exhibit higher water solubility than free acids, advantageous for formulation .
- Stability : The pyrrolidine ring’s conformation (2S vs. 3S) may influence metabolic stability. Piperidine analogs, being larger, could resist enzymatic degradation .
- Bioactivity : Pyrrolidine derivatives often target proteases or GPCRs due to structural mimicry of proline. Piperidine analogs may exhibit broader selectivity .
Commercial and Research Status
- Availability : The pyrrolidin-3-yl analog (CAS 1788274-80-5) is temporarily out of stock, highlighting demand for such scaffolds in drug discovery .
Biological Activity
(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid, also known by its CAS number 1909294-61-6, is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a hexanoic acid chain. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
The biological activity of this compound is believed to involve its interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate the activity of certain enzymes or receptors. However, detailed investigations are necessary to fully elucidate the underlying molecular mechanisms.
1. Enzyme Interaction Studies
Research has indicated that compounds structurally similar to this compound can act as inhibitors of various enzymes involved in metabolic pathways. For instance, studies on related pyrrolidine derivatives have shown potential inhibitory effects on γ-aminobutyric acid aminotransferase (GABA-AT), which could have implications for neurological disorders .
2. Therapeutic Applications
The compound has been investigated for its potential therapeutic effects. Its structural components suggest that it may serve as a precursor in drug development targeting neurological conditions or metabolic disorders. The presence of the formamido group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent .
3. Comparative Activity Analysis
A comparative analysis with similar compounds reveals that this compound exhibits unique biological properties due to its longer hexanoic acid chain. This structural difference may influence its solubility and bioavailability, making it a candidate for further pharmacological studies .
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and purification strategies for (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid?
- Methodological Answer : Synthesis typically involves coupling (2S)-pyrrolidin-2-ylformamide with a hexanoic acid derivative via reductive amination or peptide coupling reagents (e.g., HATU/DIPEA). Key intermediates include tert-butyl-protected precursors to preserve stereochemistry during reactions. Purification often employs reverse-phase HPLC or flash chromatography with gradients optimized for polar intermediates (e.g., 10–90% acetonitrile/water) . Patent data suggest using chiral catalysts to maintain enantiomeric purity during asymmetric synthesis .
Q. How is this compound characterized to confirm structural integrity and stereochemical configuration?
- Methodological Answer : Characterization combines nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for backbone assignment) and high-resolution mass spectrometry (HRMS). For stereochemical validation, circular dichroism (CD) or X-ray crystallography is recommended. Comparative analysis with analogs (e.g., (3R,4S)-4-hydroxy derivatives) via LCMS can resolve ambiguities in regiochemistry .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should follow ICH guidelines, using accelerated degradation tests (e.g., 40°C/75% RH for 6 months). Hydrolysis susceptibility at the amide bond is assessed via pH-dependent kinetic studies (pH 1–13). Data from related pyrrolidine hydrochlorides indicate enhanced stability in acidic buffers due to salt formation . Incompatibility with strong oxidizers (e.g., KMnO₄) is noted in safety data sheets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the pyrrolidine and hexanoic acid moieties?
- Methodological Answer : SAR workflows involve synthesizing analogs with:
- Pyrrolidine modifications : Substitutions at the 2S-position (e.g., fluorination, methyl groups) to probe steric effects.
- Hexanoic acid chain alterations : Branching (e.g., 5-methyl vs. 5-ethyl) to assess lipophilicity.
Biological activity is tested via in vitro assays (e.g., enzyme inhibition, cell permeability). A comparative table of analogs (similar to Table 2 in ) can highlight trends in potency and selectivity .
Q. What advanced analytical methods are recommended for quantifying trace impurities or diastereomers?
- Methodological Answer : Impurity profiling requires UHPLC-MS/MS with a chiral stationary phase (e.g., CHIRALPAK IG-3) to separate enantiomers. Method validation should include spike-and-recovery experiments for impurities like unreacted intermediates or oxidation byproducts. For example, EP standards recommend ≤0.15% for specified unidentified impurities .
Q. How can in vivo pharmacokinetic models be optimized to evaluate bioavailability and metabolite formation?
- Methodological Answer : Use randomized block designs with split-plot arrangements (e.g., ) to test formulations in rodent models. Parameters include Cmax, Tmax, and AUC0–24h. Metabolite identification via LC-HRMS and microsomal assays (e.g., liver S9 fractions) can reveal phase I/II pathways. Comparative studies with deuterated analogs may clarify metabolic hotspots .
Q. How should researchers address contradictions in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). A meta-analysis framework can standardize data by normalizing IC50 values to internal controls (e.g., staurosporine for kinase inhibition). Replicate experiments under harmonized conditions (e.g., 37°C, 5% CO2 for cell-based assays) and validate findings with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies ensure enantiomeric purity during large-scale synthesis for preclinical studies?
- Methodological Answer : Employ chiral chromatography (e.g., SFC with amylose-based columns) for final purification. Monitor enantiomeric excess (ee) via CD or polarimetry. Process parameters (e.g., temperature, solvent polarity) must be tightly controlled to prevent racemization, as seen in related pyrrolidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
